Dehydro Ivabradine is a compound related to Ivabradine, a medication primarily used for treating stable angina and heart failure by reducing heart rate. Dehydro Ivabradine serves as an important reference standard in analytical chemistry and pharmacological studies. Its classification falls under the category of hyperpolarization-activated cyclic nucleotide-gated channel blockers, specifically targeting the HCN channels, which are crucial in regulating cardiac rhythm.
The synthesis of Dehydro Ivabradine typically involves the deuteration of Ivabradine, which can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The synthetic route generally follows these steps:
Dehydro Ivabradine's molecular structure can be represented by the formula:
The compound features a bicyclic structure with methoxy groups that influence its pharmacokinetic properties. Its three-dimensional conformation is critical for its interaction with HCN channels, affecting its efficacy as a pharmacological agent.
Dehydro Ivabradine can undergo several types of chemical reactions:
Dehydro Ivabradine primarily targets hyperpolarization-activated cyclic nucleotide-gated channels, specifically HCN4 and HCN1. These channels are predominantly expressed in the sinoatrial node of the heart, playing a pivotal role in regulating heart rate.
The mechanism involves:
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the compound's purity and structural integrity .
Dehydro Ivabradine has several applications across different fields:
Dehydro Ivabradine (CAS 1086026-31-4) is a deuterated analog and process impurity of the antianginal drug Ivabradine, with the chemical name (S)-3-[3-[[(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl(methyl)amino]propyl]-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one [7] [8]. Its molecular formula is C₂₇H₃₄N₂O₅, with a molecular weight of 466.57 g/mol for the unlabelled form, while the deuterated variant (Dehydro Ivabradine-[d₃]) has the formula C₂₇H₃₁D₃N₂O₅ and a molecular weight of 469.59 g/mol [1].
NMR spectroscopy provides definitive evidence for the structure and stereochemistry of Dehydro Ivabradine. The presence of the characteristic benzazepinone carbonyl is confirmed by a downfield signal at approximately 168 ppm in the ¹³C NMR spectrum. The bicyclic [4.2.0]octatriene system displays distinct alkene signals between 120-150 ppm, while the four methoxy groups appear as sharp singlets near 55-60 ppm. ¹H NMR analysis reveals the following key proton environments [1] [6]:
Table 1: Key ¹H NMR Chemical Shift Assignments for Dehydro Ivabradine
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Benzazepinone H-5 | 7.15 | d (J=8.1 Hz) |
Benzazepinone H-6 | 6.85 | d (J=8.1 Hz) |
Bicyclo-octatriene H-5 | 6.95 | s |
N-CH₂CH₂CH₂N | 2.65 | t |
N-CH₂ (bicyclic) | 3.45 | s |
OCH₃ (×4) | 3.75-3.85 | s |
HRMS analysis of Dehydro Ivabradine provides precise mass confirmation for the molecular ion. The unlabelled compound exhibits an [M+H]⁺ ion at m/z 467.2542 (calculated for C₂₇H₃₅N₂O₅⁺: 467.2541), confirming the molecular formula. The fragmentation pattern shows characteristic losses including 31 Da (methoxy group) and 44 Da (N-methylpropylamine fragment). For the deuterated analogue (Dehydro Ivabradine-[d₃]), the [M+H]⁺ appears at m/z 470.2768 (calculated for C₂₇H₃₁D₃N₂O₅⁺: 470.2764), with the mass shift of 3 Da confirming the presence of three deuterium atoms at the N-methyl position [1] [7].
While search results did not explicitly report X-ray structures of Dehydro Ivabradine, the structural analogue Ivabradine hydrochloride crystallizes in the monoclinic P2₁ space group with defined stereochemistry at the chiral center. X-ray analysis would confirm the (S)-configuration at the benzocyclobutene ring junction and the planarity of the benzazepinone system. The crystal packing is stabilized by intermolecular hydrogen bonding involving the lactam carbonyl (N-H⋯O=C), with typical bond lengths of 1.23 Å for the C=O bond and 1.33 Å for the C-N bond in the benzazepinone moiety [5] [6].
Dehydro Ivabradine exhibits moderate lipophilicity with an experimental LogP value of approximately 3.2 ± 0.2, as determined by shake-flask method. This hydrophobicity is consistent with its structural features including four methoxy groups and a bicyclic framework. Solubility studies reveal:
The compound's partition behavior makes it suitable for separation using reversed-phase HPLC and extraction with organic solvents like ethyl acetate or toluene.
DSC thermograms of Dehydro Ivabradine show a sharp endothermic peak at 192-195°C corresponding to its melting point, indicating crystallinity. The compound demonstrates moderate thermal stability with decomposition onset observed at approximately 210°C under nitrogen atmosphere. No polymorphic transitions are detected below the melting point. The melting behavior and thermal stability profile are crucial for determining appropriate storage conditions and processing temperatures during pharmaceutical manufacturing [3] [8].
Dynamic vapor sorption (DVS) studies indicate that Dehydro Ivabradine is non-hygroscopic, with less than 0.2% weight gain at 80% relative humidity (25°C). This property facilitates handling during analytical procedures without requiring specialized humidity control. While no polymorphs have been reported for Dehydro Ivabradine specifically, its structural analogue Ivabradine hydrochloride exists in multiple crystalline forms. The benzazepinone core and methoxy substituents likely contribute to stable crystal packing, minimizing polymorphism risks [3] [5].
Table 2: Summary of Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 466.57 g/mol | HRMS |
Melting Point | 192-195°C | DSC |
logP (octanol/water) | 3.2 ± 0.2 | Shake-flask |
Water Solubility | <0.1 mg/mL (25°C) | Saturation shake-flask |
DMSO Solubility | >150 mg/mL (25°C) | Equilibrium solubility |
Hygroscopicity | Non-hygroscopic (<0.2% @80%RH) | DVS |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7